molecular formula C7H5BrN2O3 B1610080 2-Bromo-5-nitrobenzamide CAS No. 41052-26-0

2-Bromo-5-nitrobenzamide

Cat. No.: B1610080
CAS No.: 41052-26-0
M. Wt: 245.03 g/mol
InChI Key: KQSFFJRDGVAPPI-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzamide, also known as 2-BNB, is an organic compound belonging to the class of nitrobenzamides. It is a colorless solid that is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in chemical reactions. 2-BNB has a wide range of applications in scientific research, including in the development of new drugs and in laboratory experiments.

Scientific Research Applications

Crystal Engineering and Molecular Interactions

Research has explored the structural properties of compounds similar to 2-Bromo-5-nitrobenzamide, focusing on their application in crystal engineering. The study of molecular tapes mediated via hydrogen and halogen bonds provides insights into designing crystals with specific properties. For instance, the crystal structure of related compounds has shown the potential for designing materials with good structural insulation in hydrogen bonding and halogen bonding domains, highlighting the intricate balance between polarizability and interaction predictability in crystal design (Saha, Nangia, & Jaskólski, 2005).

Chemical Synthesis and Drug Development

Bioactivation and Prodrug Activation

The reductive chemistry of nitroaromatic compounds, including structures akin to this compound, plays a significant role in prodrug activation strategies for cancer therapy. For instance, nitroreductase enzymes from bacteria like Bacillus licheniformis have been studied for their ability to activate prodrugs by reducing nitro groups to hydroxylamines, highlighting a potential application in enzyme-prodrug therapies for targeting cancer cells (Emptage, Knox, Danson, & Hough, 2009).

Environmental and Analytical Applications

The metabolism of herbicides and environmental contaminants by bacterial enzymes has been investigated, with relevance to compounds like this compound. Studies on the transformation of similar compounds by soil bacteria demonstrate the potential for bioremediation and environmental detoxification processes (McBride, Kenny, & Stalker, 1986).

Properties

IUPAC Name

2-bromo-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSFFJRDGVAPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466577
Record name 2-bromo-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41052-26-0
Record name 2-bromo-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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